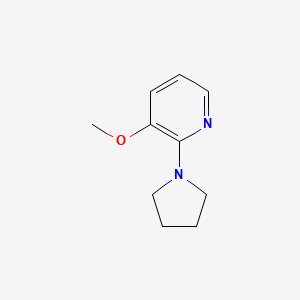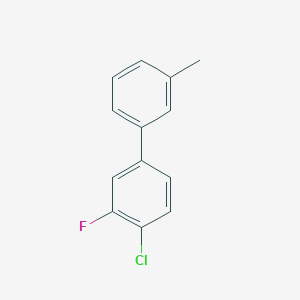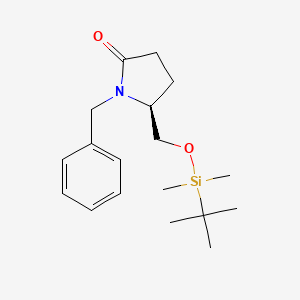
(S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-benzylpyrrolidin-2-one and tert-butyldimethylsilyl chloride.
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
(S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Benzylpyrrolidin-2-one: A similar compound without the tert-butyldimethylsilyl group.
®-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: The enantiomer of the compound .
Uniqueness
(S)-1-Benzyl-5-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is unique due to the presence of the tert-butyldimethylsilyl group, which can influence its chemical reactivity and biological activity. This group can also provide steric protection, making the compound more stable under certain conditions.
Propriétés
Formule moléculaire |
C18H29NO2Si |
|---|---|
Poids moléculaire |
319.5 g/mol |
Nom IUPAC |
(5S)-1-benzyl-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C18H29NO2Si/c1-18(2,3)22(4,5)21-14-16-11-12-17(20)19(16)13-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3/t16-/m0/s1 |
Clé InChI |
RBPQADHNQJWIBO-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H]1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13904705.png)
![3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid](/img/structure/B13904713.png)
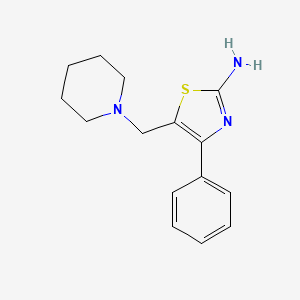

![((7A'S)-2,2-difluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13904729.png)

![(3R)-3-hydroxy-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13904750.png)
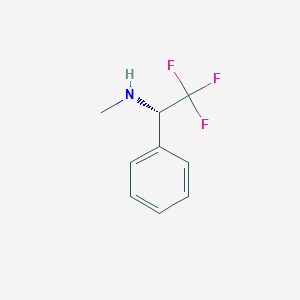
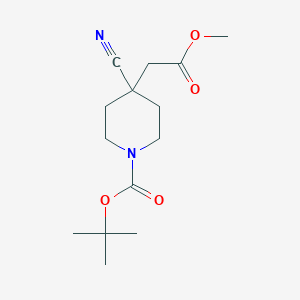
![tert-butyl N-(3-methylsulfanyl-1-bicyclo[1.1.1]pentanyl)carbamate](/img/structure/B13904758.png)
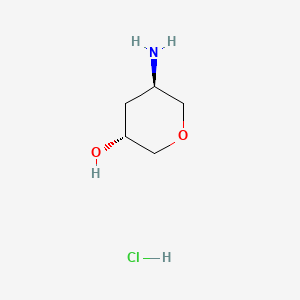
![6-Bromo-3-ethyl-4-fluoro-3H-imidazo[4,5-c]pyridine](/img/structure/B13904777.png)
